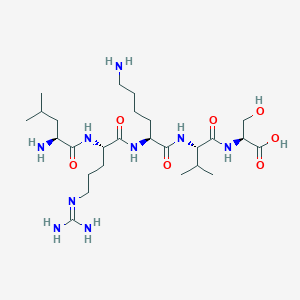![molecular formula C7H16O2S B12527762 1-Butanol, 4-[(3-hydroxypropyl)thio]- CAS No. 142039-93-8](/img/structure/B12527762.png)
1-Butanol, 4-[(3-hydroxypropyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanol, 4-[(3-hydroxypropyl)thio]- is an organic compound with the molecular formula C7H16O2S. It contains a butanol backbone with a hydroxypropylthio group attached to the fourth carbon. This compound is characterized by its hydroxyl and sulfide functional groups, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 4-[(3-hydroxypropyl)thio]- typically involves the reaction of 1-butanol with 3-chloropropanol in the presence of a base to form the intermediate 4-chlorobutanol. This intermediate is then reacted with thiourea to introduce the thio group, followed by hydrolysis to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production of 1-Butanol, 4-[(3-hydroxypropyl)thio]- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Specific details on industrial methods are proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions
1-Butanol, 4-[(3-hydroxypropyl)thio]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The hydroxyl and thio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of butanoic acid or butanal.
Reduction: Formation of butanol or butanethiol.
Substitution: Formation of halogenated butanol derivatives.
Wissenschaftliche Forschungsanwendungen
1-Butanol, 4-[(3-hydroxypropyl)thio]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-Butanol, 4-[(3-hydroxypropyl)thio]- involves its interaction with specific molecular targets and pathways. The hydroxyl and thio groups enable the compound to form hydrogen bonds and undergo nucleophilic attacks, influencing various biochemical processes. Detailed studies on its molecular targets and pathways are ongoing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butanol, 4-[(2-hydroxyethyl)thio]-: Similar structure with a hydroxyethylthio group instead of hydroxypropylthio.
1-Butanol, 4-[(3-mercaptopropyl)thio]-: Contains a mercaptopropylthio group.
1-Butanol, 4-[(3-hydroxypropyl)amino]-: Features a hydroxypropylamino group.
Uniqueness
Its combination of hydroxyl and thio groups allows for versatile chemical transformations and interactions .
Eigenschaften
CAS-Nummer |
142039-93-8 |
|---|---|
Molekularformel |
C7H16O2S |
Molekulargewicht |
164.27 g/mol |
IUPAC-Name |
4-(3-hydroxypropylsulfanyl)butan-1-ol |
InChI |
InChI=1S/C7H16O2S/c8-4-1-2-6-10-7-3-5-9/h8-9H,1-7H2 |
InChI-Schlüssel |
YKRWSOZJQPJEQL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCSCCCO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol](/img/structure/B12527687.png)
![Piperidine, 1-[2-[(2S)-1-methyl-2-pyrrolidinyl]ethyl]-](/img/structure/B12527692.png)
![Phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]-](/img/structure/B12527700.png)

![1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1-methylethyl)-](/img/structure/B12527714.png)



![2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12527740.png)
![N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide](/img/structure/B12527742.png)



![1H-Benzimidazole, 2-(3-phenoxyphenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12527754.png)
